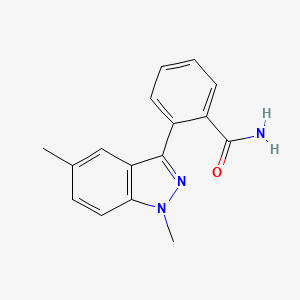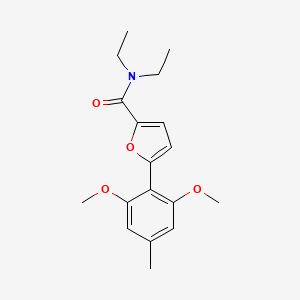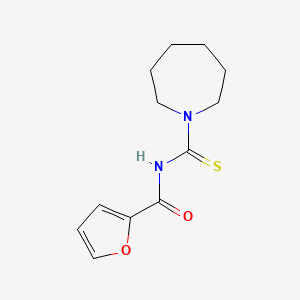![molecular formula C19H19N3O4 B5657836 2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide](/img/structure/B5657836.png)
2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
Synthesis of complex organic compounds like "2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide" involves multiple steps, including functional group transformations and the formation of key bonds. Studies on similar compounds demonstrate the use of techniques such as nucleophilic substitution reactions, condensation reactions, and the use of catalysts to facilitate the synthesis process. For instance, Sharma et al. (2018) described the synthesis of a related compound via the reaction of ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene, demonstrating a method that could be adapted for synthesizing structurally related acetamides (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like "2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide" can be elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. Sethusankar et al. (2002) analyzed a similar compound, revealing the planarity of the imidazolidine-2,4-dione system and the orientation of phenyl and acetamide groups, which could be relevant for understanding the spatial arrangement and electronic structure of the target compound (Sethusankar et al., 2002).
Chemical Reactions and Properties
The reactivity and chemical properties of "2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide" can be inferred from studies on similar molecules, which often participate in hydrogen bonding, electron transfer reactions, and can show antioxidant activity. For example, compounds with similar structures have been shown to form coordination complexes and exhibit significant antioxidant activity, as seen in the work of Chkirate et al. (2019), which could provide insights into the potential reactivity and applications of the compound (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Studies like that of Koppireddi et al. (2013) on related compounds can provide a foundation for predicting the solubility and stability of "2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide" in various solvents, which is essential for its application in scientific research (Koppireddi et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under different conditions, and potential for forming derivatives, are key for the application and further modification of the compound. The antioxidant and antimicrobial activities of related compounds, as reported by Ahmad et al. (2023), indicate the potential for "2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide" to serve in various biological and chemical contexts (Ahmad et al., 2023).
Eigenschaften
IUPAC Name |
2-(2,5-dioxoimidazolidin-1-yl)-N-[2-(2-phenoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17(13-22-18(24)12-21-19(22)25)20-11-10-14-6-4-5-9-16(14)26-15-7-2-1-3-8-15/h1-9H,10-13H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPAYNVSRCAVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(=O)NCCC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-isobutyl-1'-(5-methoxy-2-furoyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5657759.png)
![(4S)-N-ethyl-1-(2-furoyl)-4-[(3-thienylacetyl)amino]-L-prolinamide](/img/structure/B5657762.png)
![N-(3,4-dimethylphenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5657770.png)



![ethyl 2-[(N,N-diethylglycyl)amino]-4-phenyl-3-thiophenecarboxylate oxalate](/img/structure/B5657787.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-(1H-imidazol-1-ylmethyl)cyclopropanecarboxamide dihydrochloride](/img/structure/B5657791.png)
![5-[2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B5657798.png)

![N-(2-chlorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5657812.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657822.png)
![2-[(4-chlorobenzyl)thio]-N-cyclohexylacetamide](/img/structure/B5657831.png)
